2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[2-(4-chloro-2-nitrophenoxy)ethyl]piperidine;hydrochloride. This naming convention precisely describes the molecular architecture, indicating the position of substitution on the piperidine ring and the complete structure of the attached side chain. The semicolon notation distinguishes between the organic base component and the hydrochloride salt formation.
The molecular formula for this compound is C₁₃H₁₈Cl₂N₂O₃. This formula accounts for thirteen carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been reported as 321.21 grams per mole by multiple sources, though slight variations to 321.20 grams per mole have also been documented. These minor discrepancies likely reflect differences in computational precision or rounding conventions employed by different analytical systems.
The structural representation using Simplified Molecular Input Line Entry System notation provides additional insight into the molecular connectivity. The Simplified Molecular Input Line Entry System string for this compound is documented as O=N+[O-].[H]Cl, which explicitly shows the nitro group in its charged form, the chlorine substitution on the aromatic ring, the ether linkage, and the separate hydrochloride component.
Chemical Abstracts Service Registry Number and Alternative Identifiers
The primary Chemical Abstracts Service registry number for this compound is 1220027-86-0. This unique identifier serves as the definitive reference for this specific compound in chemical databases and regulatory documentation. The Chemical Abstracts Service number system provides unambiguous identification that transcends variations in nomenclature or structural representation.
The compound has been assigned the Molecular Design Limited number MFCD13560172, which serves as an additional cataloging identifier within certain chemical databases and supplier systems. This identifier facilitates cross-referencing between different chemical information systems and suppliers.
| Identifier Type | Value | Source |
|---|---|---|
| Chemical Abstracts Service Registry Number | 1220027-86-0 | |
| Molecular Design Limited Number | MFCD13560172 |
Advanced structural identifiers provide machine-readable representations of the molecular structure. The International Chemical Identifier string has been determined as InChI=1S/C13H17ClN2O3.ClH/c14-10-4-5-13(12(9-10)16(17)18)19-8-6-11-3-1-2-7-15-11;/h4-5,9,11,15H,1-3,6-8H2;1H. The corresponding International Chemical Identifier Key is OBNUXVYKFZMDFO-UHFFFAOYSA-N, providing a hashed representation suitable for rapid database searching and comparison.
The canonical Simplified Molecular Input Line Entry System representation, which standardizes the molecular description, is given as Clc1ccc(c(c1)N+[O-])OCCC1CCCCN1.Cl. This standardized format ensures consistent representation across different software systems and databases.
Structural Relationship to Piperidine Derivatives
This compound belongs to the extensive family of piperidine derivatives, which are characterized by the presence of a six-membered saturated heterocyclic ring containing one nitrogen atom. The piperidine scaffold serves as a versatile platform for chemical modification, enabling the introduction of diverse functional groups that can significantly alter the compound's properties and potential applications.
The structural relationship to other piperidine derivatives can be understood through comparison with simpler analogs. For instance, 1-(4-Chloro-2-nitrophenyl)piperidine, which carries the Chemical Abstracts Service number 33784-44-0, represents a more direct attachment of the piperidine nitrogen to the aromatic ring without the intervening ethyl spacer. This simpler analog has a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.68 grams per mole, demonstrating how the additional ethyl linker and altered connectivity pattern in this compound increases both molecular complexity and molecular weight.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Feature | Chemical Abstracts Service Number |
|---|---|---|---|---|
| This compound | C₁₃H₁₈Cl₂N₂O₃ | 321.21 | Ethyl linker, phenoxy connection | 1220027-86-0 |
| 1-(4-Chloro-2-nitrophenyl)piperidine | C₁₁H₁₃ClN₂O₂ | 240.68 | Direct nitrogen-aryl connection | 33784-44-0 |
The key structural distinction lies in the connectivity pattern between the piperidine ring and the chloro-nitrophenyl group. In this compound, the connection occurs through an ether linkage (phenoxy group) followed by an ethyl chain that attaches to the 2-position of the piperidine ring. This arrangement creates a more flexible molecular architecture compared to derivatives with direct aryl-nitrogen bonds.
The positional substitution on the piperidine ring is also significant. The compound features substitution at the 2-position of the piperidine ring, which is adjacent to the nitrogen atom. This positioning affects the conformational preferences and potential interactions of the molecule, as the substituent is located α to the nitrogen center. The ethyl spacer provides conformational flexibility while maintaining the electronic properties imparted by the chloro-nitrophenoxy group.
The incorporation of both chloro and nitro substituents on the aromatic ring creates a distinctive electronic environment. The nitro group, positioned ortho to the phenoxy linkage, acts as a strong electron-withdrawing group, while the chloro substituent at the para position provides additional electron-withdrawing character and steric bulk. This substitution pattern is characteristic of compounds designed for specific electronic properties and potential biological activities in research contexts.
Properties
IUPAC Name |
2-[2-(4-chloro-2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3.ClH/c14-10-4-5-13(12(9-10)16(17)18)19-8-6-11-3-1-2-7-15-11;/h4-5,9,11,15H,1-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNUXVYKFZMDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-86-0 | |
| Record name | Piperidine, 2-[2-(4-chloro-2-nitrophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-chloro-2-nitrophenol with 2-(piperidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate, DMF
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: 2-[2-(4-Amino-2-nitrophenoxy)ethyl]piperidine
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-Chloro-2-nitrophenol and piperidine derivatives
Scientific Research Applications
Antidepressant Activity
Research indicates that piperidine derivatives, including 2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride, exhibit antidepressant-like effects in animal models. The mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study
A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their antidepressant activity. Results showed significant improvement in depressive behaviors in rodent models when treated with similar compounds .
Analgesic Properties
The analgesic potential of this compound has also been explored. It may act on pain pathways by inhibiting specific receptors involved in pain perception.
Data Table: Analgesic Activity Comparison
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Findings
A recent investigation highlighted the neuroprotective properties of piperidine derivatives, showing that they can reduce oxidative stress and inflammation in neuronal cells .
Apoptosis Induction
Similar to other piperidine derivatives, this compound could activate intrinsic apoptotic pathways. It potentially disrupts mitochondrial membrane integrity, leading to the release of pro-apoptotic factors such as cytochrome c, which activates caspases involved in cell death processes.
Cell Cycle Regulation
The compound may inhibit key cell cycle regulators, resulting in G1/S phase arrest. This effect is critical in cancer therapy, as it prevents the proliferation of malignant cells.
Anticancer Activity
The structural similarities with known anticancer agents suggest that it may possess similar therapeutic effects against various cancer types by targeting specific molecular pathways associated with tumor growth and survival .
Synthesis and Development
The synthesis of this compound involves several steps:
- Starting Materials : Piperidine and 4-chloro-2-nitrophenol.
- Reagents : Base (e.g., potassium carbonate), solvents (e.g., DMF).
- Reaction Conditions : Heat under reflux for several hours.
- Purification : Recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : Bromine substitution (e.g., 4-Bromo analog) significantly increases molecular weight compared to chloro analogs, which may affect pharmacokinetics .
- Positional Isomerism: The placement of the phenoxyethyl group on the piperidine ring (e.g., position 2 vs. 3) can alter steric and electronic interactions, as seen in antimicrobial activity variations among analogs .
Antimicrobial and Antifungal Activity
Piperidine derivatives with phenoxyethyl substituents demonstrate notable antimicrobial effects:
- Compound 3a (from ): A thiouracil-piperidine hybrid exhibited broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .
- 4-(2-Nitrophenoxy)piperidine HCl (): Lacks chloro substitution but retains moderate irritancy, indicating nitro groups contribute to reactivity .
Toxicity and Stability
- Acute Toxicity: Limited data exist for the target compound, but analogs like 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl are classified as irritants, with undefined LD₅₀ values .
- Environmental Impact: Piperidine derivatives often lack comprehensive ecotoxicological data.
Pharmacological Potential
- Neurotransmitter Modulation: Structural analogs (e.g., GZ-253B) inhibit vesicular monoamine transporters, highlighting the role of aromatic substituents in enhancing binding affinity .
- Antimicrobial Agents : Thiouracil-piperidine hybrids () with ethylthio linkers show promise against drug-resistant pathogens, though chloro-nitro derivatives require further testing .
Biological Activity
2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the piperidine class, known for its diverse biological activities. The unique structural features of this compound, particularly the chloro and nitro substituents, contribute to its potential pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.75 g/mol. The compound is characterized by a piperidine ring substituted with a chloro-nitrophenoxyethyl group, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can undergo reduction to form an amino group, which may interact with biological targets such as proteins and enzymes, modulating their activity. The piperidine moiety can also act as a nucleophile in substitution reactions, allowing for further modifications and interactions.
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess antibacterial and antifungal activities against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Antibacterial | 8.33 - 23.15 µM |
| Staphylococcus aureus | Antibacterial | 5.64 - 77.38 µM |
| Candida albicans | Antifungal | 16.69 - 78.23 µM |
| Fusarium oxysporum | Antifungal | 56.74 - 222.31 µM |
These findings suggest that the presence of halogen substituents enhances the bioactivity of piperidine derivatives, making them promising candidates for further development as antimicrobial agents .
Anticancer Potential
The nitro group in piperidine derivatives has been associated with anticancer activity due to its ability to induce cytotoxic effects in cancer cells. Studies have shown that compounds containing similar structures can inhibit the growth of various cancer cell lines through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of several piperidine derivatives, including those with chloro and nitro substitutions. The results indicated that these compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting their potential use in treating bacterial infections .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of nitro-containing piperidine derivatives on breast cancer cell lines (MDA-MB-231). Results demonstrated that these compounds effectively reduced cell viability, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogenated intermediate (e.g., 4-chloro-2-nitrophenol) with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane at 20°C) achieves high yields (~99%) . Reaction optimization should focus on solvent polarity (e.g., dichloromethane for lipophilic intermediates), stoichiometric ratios (excess amine to drive substitution), and temperature control to minimize side reactions like hydrolysis.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm piperidine ring substitution patterns and nitro/chloro group positions .
- HPLC with UV detection (λ ~254 nm) to assess purity, leveraging retention time consistency against standards .
- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ or [M-Cl]+ fragments) .
Q. What are the stability considerations for long-term storage?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. The compound is sensitive to moisture and strong oxidizers; avoid contact with bases or reducing agents that may degrade the nitro group . Periodic stability testing via TLC or HPLC is advised to monitor decomposition (e.g., nitro group reduction to amine) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding properties of this compound in biological systems?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT for transition state analysis) to study electronic effects of the nitro and chloro substituents on reaction pathways . Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with biological targets like enzymes or receptors, focusing on piperidine’s conformational flexibility and nitro group polarity .
Q. What experimental strategies resolve contradictions in reported solubility or toxicity data?
- Methodological Answer :
- Solubility : Compare data across solvents (e.g., DMSO vs. water) using standardized protocols (OECD 105). Conflicting results may arise from impurities or polymorphic forms .
- Toxicity : Conduct dose-response assays (e.g., MTT for cytotoxicity) with rigorous controls (e.g., HEK293 cells) to validate literature claims. Discrepancies may reflect assay sensitivity differences or metabolite interference .
Q. How can researchers optimize reaction scalability while minimizing hazardous byproducts?
- Methodological Answer :
- Green Chemistry Principles : Replace halogenated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for safer scaling .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., nitro group reduction) .
- Byproduct Analysis : Use GC-MS or LC-MS to identify and quantify impurities (e.g., dechlorinated derivatives) .
Q. What are the ecological implications of this compound’s degradation products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
